3-[(Dimethylsulfamoylamino)methyl]-5-(furan-3-yl)pyridine
Description
3-[(Dimethylsulfamoylamino)methyl]-5-(furan-3-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted at the 3-position with a dimethylsulfamoylamino-methyl group and at the 5-position with a furan-3-yl moiety. The dimethylsulfamoylamino group introduces a sulfonamide-based functional group, which is often associated with enhanced metabolic stability and target binding in medicinal chemistry.
Properties
IUPAC Name |
3-[(dimethylsulfamoylamino)methyl]-5-(furan-3-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-15(2)19(16,17)14-7-10-5-12(8-13-6-10)11-3-4-18-9-11/h3-6,8-9,14H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYPOVVUOYOEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=CC(=CN=C1)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(Dimethylsulfamoylamino)methyl]-5-(furan-3-yl)pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its structure suggests that it may interact with various biological targets, making it a candidate for further research into therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 250.32 g/mol. The compound features a pyridine ring substituted with a furan group and a dimethylsulfamoyl moiety, which may contribute to its biological activity.
The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or receptors. The presence of the dimethylsulfamoyl group suggests potential interactions with serine proteases or other enzyme classes involved in various metabolic pathways.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential for antibiotic development.
- Anticancer Properties : Similar compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The sulfonamide group may provide anti-inflammatory properties by inhibiting inflammatory mediators.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | 4-(Dimethylsulfamoyl)-2-methyl-1-oxophthalazine | Effective against Gram-positive bacteria |
| Anticancer | Fused pyridine derivatives | Induced apoptosis in breast cancer cells |
| Anti-inflammatory | Sulfamoyl derivatives | Reduced cytokine production in vitro |
Case Study: Anticancer Activity
A study published in Cancer Research examined the effects of compounds structurally similar to this compound on various cancer cell lines. The results indicated that these compounds inhibited cell growth and induced apoptosis in human breast cancer cells through the activation of the caspase pathway. This suggests that further exploration of this compound could lead to new anticancer therapies.
Case Study: Antimicrobial Efficacy
In another study focused on antimicrobial properties, derivatives of the compound were tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant bactericidal activity, supporting the potential use of this class of compounds in developing new antibiotics.
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine-Based Kinase Inhibitors ()
The compound described in , 3-((4-(6-Chloro-2-(furan-3-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole, shares the furan-3-yl group but differs in its core structure (imidazo[4,5-b]pyridine vs. pyridine). The imidazo[4,5-b]pyridine scaffold is known for kinase inhibition, suggesting that the pyridine-based target compound may exhibit distinct selectivity profiles due to reduced planarity and altered hydrogen-bonding capacity .
Pyridine Derivatives with Sulfonamide or Amino Groups
Ranitidine-Related Compounds ()
The ranitidine analog N,N’-bis{2-[({5-[(dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine incorporates a dimethylamino-methyl-furan group. Compared to the target compound’s dimethylsulfamoylamino-methyl group, this difference (amine vs. sulfonamide) significantly impacts solubility and electronic effects, with sulfonamides generally offering stronger hydrogen-bond acceptor capacity .
Trifluoromethylpyridine Derivatives ()
Compounds like 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine () and 3-Amino-4-(trifluoromethyl)pyridine () demonstrate the prevalence of trifluoromethyl groups in pyridine-based pharmaceuticals.
Pharmacological and Physicochemical Properties
The table below summarizes key differences between the target compound and its analogs:
Research Implications and Gaps
- The dimethylsulfamoylamino group may improve target engagement compared to amine-based analogs (e.g., ).
- The unsubstituted furan-3-yl group could limit metabolic stability relative to trifluoromethyl-substituted furans ().
- Further empirical studies are needed to validate these hypotheses, particularly in kinase inhibition assays or ADME profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
